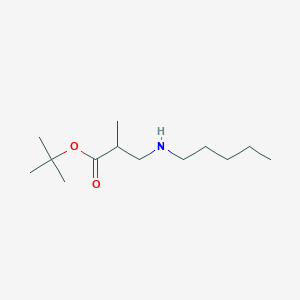

tert-Butyl 2-methyl-3-(pentylamino)propanoate

Description

Properties

IUPAC Name |

tert-butyl 2-methyl-3-(pentylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c1-6-7-8-9-14-10-11(2)12(15)16-13(3,4)5/h11,14H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBFKKZOICXVKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 2-methyl-3-(pentylamino)propanoate typically involves the reaction of tert-butyl 2-methyl-3-bromopropanoate with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 2-methyl-3-(pentylamino)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-methyl-3-(pentylamino)propanoate is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Organic Chemistry: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Material Science: It is employed in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-(pentylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 2-methyl-3-(pentylamino)propanoate can be compared with other similar compounds, such as:

- tert-Butyl 2-methyl-3-(ethylamino)propanoate

- tert-Butyl 2-methyl-3-(propylamino)propanoate

- tert-Butyl 2-methyl-3-(butylamino)propanoate

These compounds share similar structural features but differ in the length of the alkyl chain attached to the amino group. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and applications .

Biological Activity

tert-Butyl 2-methyl-3-(pentylamino)propanoate is an organic compound with potential applications in medicinal chemistry and pharmacology. Its structure features a tert-butyl group, which enhances steric hindrance, and a pentylamino group that may influence its biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interaction with biological receptors, and potential therapeutic applications.

- Molecular Formula : C13H27N

- Molecular Weight : 199.36 g/mol

- Structure : The compound contains a propanoate backbone with a tert-butyl group and a pentylamino substituent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a ligand that can bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Notably, it has been shown to interact with cannabinoid receptors CB1 and CB2, which are involved in pain modulation and inflammatory responses.

Biological Activities

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens. This suggests potential applications in treating infections.

- Anticancer Activity : Research has highlighted the compound's derivatives as having anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

- Neuroprotective Effects : The compound may also possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been linked to the inhibition of amyloid beta peptide aggregation, which is crucial in Alzheimer's disease pathology .

Case Studies

-

Study on Cannabinoid Receptor Interaction :

- A study demonstrated that methyl 2-methyl-3-(pentylamino)propanoate could activate CB1 and CB2 receptors, leading to analgesic effects in animal models. The results indicated a significant reduction in pain response when administered prior to inducing pain stimuli.

- Neuroprotection Against Amyloid Beta :

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.